4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole with phenol under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group, followed by chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactions may use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound is structurally similar and shares some chemical properties.
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Another pyrazole derivative with distinct photochromic properties.
Uniqueness
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenolic group allows for additional hydrogen bonding and reactivity, making it a versatile intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-(5-chloro-3-methylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-10(11)13(12-7)8-2-4-9(14)5-3-8/h2-6,14H,1H3 |
InChI Key |
JGJNQTGEFRYCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.